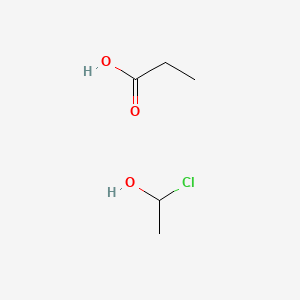
Ethanol, 1-chloro-, propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 1-chloro-, propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products. This compound is formed by the esterification of ethanol and propanoic acid, with the addition of a chlorine atom to the ethanol molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 1-chloro-, propanoate typically involves the esterification reaction between ethanol and propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction can be represented as follows: [ \text{CH}_3\text{CH}_2\text{OH} + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{OCOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions typically involve elevated temperatures and pressures to increase the reaction rate and yield. The use of a dehydrating agent such as sulfuric acid helps in shifting the equilibrium towards the formation of the ester.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 1-chloro-, propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to ethanol and propanoic acid.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide.
Major Products Formed:
Hydrolysis: Ethanol and propanoic acid.
Reduction: Ethanol and 1-propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 1-chloro-, propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of ester metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and plasticizers due to its pleasant odor and chemical properties.
Wirkmechanismus
The mechanism of action of ethanol, 1-chloro-, propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis in biological systems to release ethanol and propanoic acid, which can then participate in metabolic pathways. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of different metabolites.
Vergleich Mit ähnlichen Verbindungen
Ethanol, 1-chloro-, propanoate can be compared with other similar compounds such as:
Ethyl propanoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methyl propanoate: Has a shorter alkyl chain, affecting its physical properties and reactivity.
Propyl propanoate: Has a longer alkyl chain, which can influence its solubility and boiling point.
Uniqueness: The presence of the chlorine atom in this compound makes it unique among esters, as it introduces additional reactivity and potential for further chemical modifications.
Eigenschaften
CAS-Nummer |
58304-44-2 |
|---|---|
Molekularformel |
C5H11ClO3 |
Molekulargewicht |
154.59 g/mol |
IUPAC-Name |
1-chloroethanol;propanoic acid |
InChI |
InChI=1S/C3H6O2.C2H5ClO/c1-2-3(4)5;1-2(3)4/h2H2,1H3,(H,4,5);2,4H,1H3 |
InChI-Schlüssel |
JZIHQPGQGITZHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CC(O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



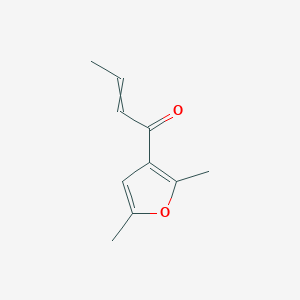
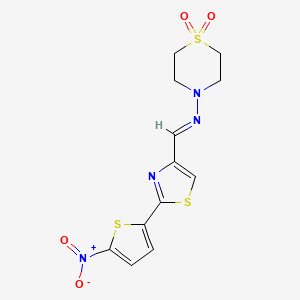
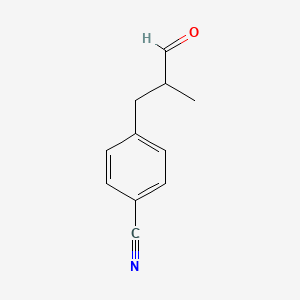

![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)

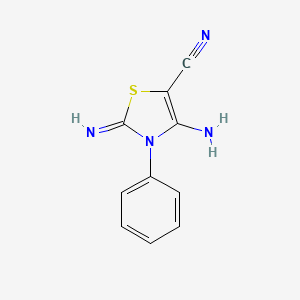


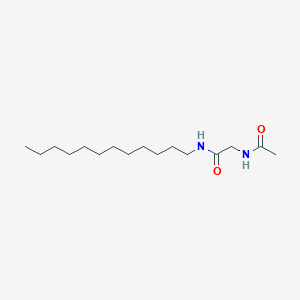


![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
